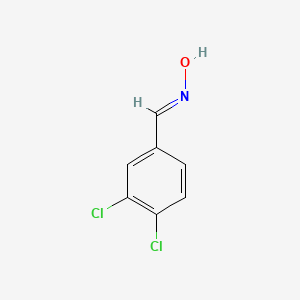

3,4-Dichlorobenzaldehyde oxime

Description

Theoretical Framework for Aldoxime Structure and Reactivity

Aldoximes, characterized by the -CH=N-OH functional group, exhibit a planar structure and can exist as two geometric isomers: syn and anti. oxfordreference.com In the syn form, the hydroxyl group and the hydrogen atom are on the same side of the carbon-nitrogen double bond, while in the anti form, they are on opposite sides. oxfordreference.com The reactivity of aldoximes is largely dictated by the C=N double bond and the hydroxyl group. The nitrogen atom is nucleophilic, while the carbon atom is electrophilic. The hydroxyl group can act as a proton donor or can be substituted in various reactions. The presence of an aromatic ring, as in the case of aromatic aldoximes, influences the electronic properties and reactivity of the oxime group through resonance and inductive effects.

Overview of Aromatic Oximes as Versatile Organic Building Blocks

Aromatic oximes are highly valuable intermediates in organic synthesis. ontosight.aikoyauniversity.org Their utility stems from the rich chemistry of the oxime functional group, which can be transformed into a variety of other functional groups. For instance, aldoximes can be dehydrated to form nitriles, reduced to primary and secondary amines, or undergo the Beckmann rearrangement to yield amides. wikipedia.orgbyjus.com Furthermore, the oxime group can direct C-H functionalization reactions on the aromatic ring, enabling the synthesis of complex heterocyclic systems like isoquinolines. acs.org The versatility of aromatic oximes makes them key precursors in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.aiontosight.ai

Contemporary Research Landscape of Dichlorobenzaldehyde Oximes

Recent research has shown a continued interest in dichlorobenzaldehyde oximes, including the 3,4-dichloro isomer. Studies have focused on developing efficient and environmentally friendly synthetic methods for their preparation. mdpi.com For example, novel one-pot syntheses and the use of heterogeneous catalysts have been explored. mdpi.comsmolecule.com There is also ongoing research into the chemical reactivity of these compounds, exploring their use in the synthesis of novel bioactive molecules and functional materials. For instance, 2,6-dichlorobenzaldehyde (B137635) oxime has been identified as an important intermediate in organic synthesis. iucr.org The unique electronic and steric properties conferred by the two chlorine atoms on the benzene (B151609) ring make dichlorobenzaldehyde oximes interesting substrates for a range of chemical transformations.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5331-92-0 |

|---|---|

Molecular Formula |

C7H5Cl2NO |

Molecular Weight |

190.02 g/mol |

IUPAC Name |

(NZ)-N-[(3,4-dichlorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-2-1-5(4-10-11)3-7(6)9/h1-4,11H/b10-4- |

InChI Key |

ROBIUDOANJUDHD-WMZJFQQLSA-N |

SMILES |

C1=CC(=C(C=C1C=NO)Cl)Cl |

Isomeric SMILES |

C1=CC(=C(C=C1/C=N\O)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C=C1C=NO)Cl)Cl |

Other CAS No. |

5331-92-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3,4 Dichlorobenzaldehyde Oxime and Analogous Aromatic Oximes

Oxidative Transformations of the Oxime Moiety

The oxidation of the oxime group in 3,4-dichlorobenzaldehyde (B146584) oxime and similar aromatic oximes can lead to several important classes of compounds, depending on the reagents and reaction conditions employed. Key oxidative transformations include the formation of nitriles, the generation of nitrile oxides as reactive intermediates, and the conversion to nitro compounds.

Selective Oxidation to Nitrile Compounds

The selective oxidation of aldoximes to their corresponding nitriles is a fundamental transformation in organic synthesis. For instance, 3,4-dichlorobenzaldehyde oxime can be converted to 3,4-dichlorobenzonitrile. This dehydration reaction can be achieved using various reagents. While specific studies on this compound are not extensively detailed in the provided results, the conversion of aromatic aldehydes to nitriles often proceeds through an oxime intermediate. For example, a patented method describes the reaction of 2,4-dichlorobenzaldehyde (B42875) with hydroxylamine (B1172632) hydrochloride, followed by treatment with acetic anhydride (B1165640) to yield 2,4-dichlorobenzonitrile (B1293624) with a high yield. google.com Another approach involves the use of an organic dye, 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP), as a photocatalyst for the conversion of various methylarenes, aldehydes, and oximes to the corresponding nitriles. uni-regensburg.ded-nb.infochemrxiv.org This metal-free method has been shown to be effective for sterically hindered substrates like 2,6-dichlorobenzaldehyde (B137635), affording 2,6-dichlorobenzonitrile (B3417380) in good yield. d-nb.info

Generation of Nitrile Oxides as Reactive Intermediates

Aromatic oximes, including this compound, can serve as precursors to nitrile oxides. These are highly reactive 1,3-dipolar species that are valuable in the synthesis of heterocyclic compounds, particularly isoxazoles and isoxazolines, through cycloaddition reactions. thieme-connect.comorganic-chemistry.org The generation of nitrile oxides from oximes typically involves an oxidative process. thieme-connect.com For example, tert-butyl hypoiodite (B1233010) (t-BuOI), generated in situ, has been shown to be an effective reagent for this transformation under mild conditions, leading to cycloaddition with alkenes or alkynes. organic-chemistry.org Another method involves the use of sodium hypochlorite (B82951) (NaOCl) in the presence of a base like triethylamine (B128534) (Et3N) to generate the nitrile oxide in situ for subsequent cycloaddition reactions. drugfuture.comgoogle.com The nitrile oxide derived from 2,4-dichlorobenzaldehyde oxime is a known precursor for the synthesis of 5-(2,4-Dichlorophenyl)isoxazole. The generation of nitrile oxides can also be achieved using hypervalent iodine reagents. core.ac.uk

Catalytic Oxidation to Nitro Compounds (e.g., Methyltrioxorhenium-catalyzed)

A significant oxidative transformation of aromatic aldoximes is their conversion to the corresponding nitro compounds. thieme-connect.com A notable method for this reaction employs methyltrioxorhenium (MTO) as a catalyst in conjunction with a stoichiometric oxidant like urea-hydrogen peroxide (UHP). thieme-connect.comresearchgate.net This catalytic system has been reported as the first to effectively catalyze the oxidation of aryl oximes to nitro compounds. thieme-connect.comresearchgate.net The reaction is generally successful for aryl oximes that lack substituents at the ortho (C-2 and C-6) positions. thieme-connect.com While the specific oxidation of this compound to the corresponding nitro compound using this method is not explicitly detailed in the provided results, the general applicability to unsubstituted aryl oximes suggests its potential. The reaction proceeds via an oxygenation of the oxime moiety. thieme-connect.com

Formation of Carbamates via Isocyanate Intermediates in Specific Ortho-Substituted Systems (e.g., with 2,4-Dichlorobenzaldehyde Oxime)

An interesting and alternative reaction pathway is observed in the MTO-catalyzed oxidation of certain ortho-substituted benzaldehyde (B42025) oximes. thieme-connect.com For instance, when 2,4-dichlorobenzaldehyde oxime is subjected to oxidation with the MTO/UHP system in an alcohol solvent, a carbamate (B1207046) is formed, albeit in a low yield (10%), along with trace amounts of the corresponding nitro compound. thieme-connect.com This reaction is more pronounced with 2,6-disubstituted aryl oximes, which predominantly form carbamates. thieme-connect.comresearchgate.net The proposed mechanism involves the initial formation of a nitrile oxide intermediate, which then undergoes rearrangement to an isocyanate. The isocyanate is subsequently trapped by the alcohol solvent to yield the carbamate. thieme-connect.com This pathway competes with the direct oxidation to the nitro compound and is favored by the presence of ortho substituents. thieme-connect.com

Reductive Transformations of the Oxime Moiety

The reduction of the oxime group offers a direct route to valuable amine compounds. Both catalytic and stoichiometric methods are employed for this transformation.

Catalytic and Stoichiometric Reduction to Benzylamine (B48309) Derivatives

The reduction of this compound yields 3,4-dichlorobenzylamine, a useful synthetic intermediate. lookchem.com This transformation is a key step in the synthesis of various benzylamine derivatives. A variety of reducing agents and catalytic systems can be employed for the reduction of aromatic oximes. Catalytic hydrogenation is a common method, utilizing catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts. encyclopedia.pub For example, Pd/C has been used for the hydrogenation of 2-indanone (B58226) oxime to 2-aminoindane in the presence of acid. encyclopedia.pub Another effective system involves a palladium complex with a 4-nitrobenzene-1,2-diamine ligand, which facilitates the selective hydrogenation of oximes to amines in water at room temperature. encyclopedia.pub

Stoichiometric reducing agents are also widely used. Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) are capable of reducing oximes to amines. mdma.ch Additionally, magnesium in the presence of ammonium (B1175870) formate (B1220265) has been reported as a mild and efficient system for the selective reduction of various aldoximes and ketoximes to their corresponding amines at room temperature. mdma.ch This method is noted for its cost-effectiveness and tolerance of other functional groups. mdma.ch

Other Reductive Pathways for Nitrogen-Containing Products

The reduction of aromatic oximes, including this compound, is a versatile process that can yield a variety of nitrogen-containing products beyond primary amines. The outcome of the reduction is highly dependent on the catalyst, reducing agent, and reaction conditions. nih.govjove.com

One significant alternative reductive pathway is the formation of hydroxylamines . This transformation is challenging due to the difficulty in selectively reducing the C=N bond without cleaving the weak N-O bond, which would lead to the corresponding primary amine. nih.govresearchgate.net Platinum-based heterogeneous catalysts, particularly in the presence of strong Brønsted acids, have shown success in this selective reduction. For instance, using 5% Pt/C in the presence of sulfuric and acetic acid can favor the formation of the hydroxylamine from a ketoxime, whereas a Pd/C catalyst under the same conditions predominantly yields the amine. mdpi.comencyclopedia.pub This highlights the crucial role of the metal catalyst in directing the reaction pathway. The proposed mechanism suggests that platinum facilitates the chemoselective reduction of the protonated C=N bond, while palladium promotes the cleavage of the N-O bond first. nih.govmdpi.com

Another important reductive transformation is the formation of imines as intermediates. nih.govacs.org Electrochemical reduction studies of aromatic oximes in aqueous solutions have provided evidence for the formation of imines. nih.govacs.org This four-electron process is initiated by the cleavage of the N-O bond, facilitated by protonation, which generates the imine intermediate that is subsequently reduced to the amine. nih.govacs.org The presence of imines can be experimentally proven in acidic media where their distinct reduction potentials allow for their detection. nih.gov

Furthermore, the reduction of aldoximes can sometimes lead to the formation of secondary amines as side products. wikipedia.org This typically occurs through the reaction of the initially formed primary amine with the intermediate imine. However, reaction conditions can be modified, for example by adding potassium hydroxide, to suppress this side reaction and yield the primary amine as the sole product. wikipedia.org

The choice of reducing agent also dictates the product. While powerful reagents like lithium aluminum hydride (LiAlH₄) typically reduce oximes to primary amines, milder or more specialized reagents can provide different outcomes. For example, sodium borohydride (NaBH₄) alone is generally ineffective for oxime reduction, but its reactivity can be enhanced with additives like zirconium(IV) chloride (ZrCl₄) on an alumina (B75360) support, providing a rapid and efficient method for producing primary amines under solvent-free conditions. scispace.com

Table 1: Influence of Catalyst on Reduction Products of Aromatic Oximes This table summarizes findings for analogous aromatic oximes.

| Catalyst System | Substrate Type | Primary Product | Reference(s) |

|---|---|---|---|

| 5% Pt/C, H₂SO₄, AcOH | Aromatic Ketoxime | Hydroxylamine | mdpi.comencyclopedia.pub |

| 5% Pd/C, H₂SO₄, AcOH | Aromatic Ketoxime | Primary Amine | mdpi.comencyclopedia.pub |

| NaBH₄/ZrCl₄/Al₂O₃ | Aromatic Aldoxime | Primary Amine | scispace.com |

| Pt/TiO₂ or Pt/MgO, H₂ | Carvone Oxime | Deoximation (Ketone) | mdpi.comencyclopedia.pub |

| Raney Ni, H₂ (High temp/pressure) | Aromatic/Aliphatic Ketoximes | Primary Amine | mdpi.com |

Nucleophilic and Electrophilic Reactions

The oxime functional group can undergo substitution reactions, most notably the Beckmann rearrangement, which transforms an oxime into an amide or a nitrile. wikipedia.orgmasterorganicchemistry.com This acid-catalyzed reaction is a cornerstone transformation of oximes, particularly ketoximes. noaa.gov The process involves the rearrangement of the group anti to the hydroxyl group to the nitrogen atom, with the simultaneous loss of water. For aldoximes, such as this compound, the migrating group is a hydrogen atom, which typically leads to the formation of a nitrile after dehydration. masterorganicchemistry.com

The Beckmann rearrangement generally requires strong acids and high temperatures. audreyli.com However, milder and more selective methods have been developed to accommodate sensitive substrates. One such method involves the use of 2,4,6-trichloro rsc.orgrsc.orgrsc.orgtriazine (cyanuric chloride) in DMF at room temperature, which efficiently converts ketoximes to amides and aldoximes to nitriles in high yields without significant byproduct formation. audreyli.com

While the Beckmann rearrangement is a rearrangement, it can be viewed as an intramolecular substitution at the nitrogen atom. Other substitution reactions can occur at the oxime's oxygen atom. The hydroxyl group can be converted into a better leaving group, such as an acetate (B1210297) by reacting with acetic anhydride, which then facilitates the rearrangement under heating. masterorganicchemistry.com Direct nucleophilic substitution at the sp² carbon of the oxime is less common but can be achieved in activated systems, such as in O-aryl oxime ethers, where the aryloxy group can be displaced by strong nucleophiles like primary or secondary amines. rsc.orgrsc.orgsci-hub.st These reactions are often base-catalyzed and can exhibit complex kinetics depending on the nucleophile and leaving group. rsc.orgsci-hub.st

The lone pairs on the oxygen and nitrogen atoms of the oxime group allow it to function as a nucleophile in various organic transformations. A primary example is the O-alkylation and O-arylation of oximes to form oxime ethers. organic-chemistry.orggoogle.com This reaction typically proceeds via the deprotonation of the oxime with a base (e.g., sodium methoxide, sodium hydroxide) to form an oximate anion, which then acts as a potent nucleophile, attacking an alkyl or aryl halide. google.com One-pot procedures have been developed where an aldehyde is treated with hydroxylamine, a base like potassium hydroxide, and an alkyl halide in a suitable solvent system (e.g., aqueous DMSO) to directly yield the O-alkylated oxime ether. researchgate.net

Oximes can also participate as nucleophiles in Michael-type additions. The reaction of an oxime with an electron-poor alkene can lead to either N-alkylation (forming a nitrone) or O-alkylation (forming an oxime ether). rsc.org While N-alkylation is often favored in the absence of a base, O-alkylation via an oxa-Michael reaction can be promoted under basic conditions. rsc.org Interestingly, some exceptions exist where O-alkylation is the major pathway even without a base, particularly when reacting with highly electrophilic acceptors like 1,2-diaza-1,3-dienes. rsc.org

The nucleophilicity of the oxime is central to its role in organocatalysis. For example, benzaldehyde oxime can be used in the organocatalytic β-hydroxylation of α,β-unsaturated aldehydes, where it acts as the nucleophilic oxygen source to give chiral carbonyl β-oxime ethers with high enantioselectivity. organic-chemistry.org

Table 2: Examples of Nucleophilic Reactions of Aromatic Oximes This table summarizes findings for analogous aromatic oximes.

| Reaction Type | Reagents | Product Type | Reference(s) |

|---|---|---|---|

| O-Alkylation | Alkyl Halide, Base (e.g., KOH) | O-Alkyl Oxime Ether | researchgate.net |

| O-Arylation | Aryl Halide, Pd-catalyst | O-Aryl Oxime Ether | organic-chemistry.org |

| Michael Addition | Electron-poor Alkene, Base | O-Alkyl Oxime Ether | rsc.org |

| Organocatalytic β-hydroxylation | α,β-Unsaturated Aldehyde, Proline catalyst | Chiral Carbonyl β-Oxime Ether | organic-chemistry.org |

Oxime Exchange and Regeneration of Carbonyl Compounds (Deoximation)

The regeneration of the parent carbonyl compound from an oxime, a process known as deoximation, is a crucial reaction in synthetic chemistry, often used for deprotection.

Oximes can be hydrolyzed back to the corresponding aldehyde or ketone and hydroxylamine by heating in the presence of various inorganic acids. wikipedia.orgnoaa.gov This reaction is the reverse of oxime formation. The mechanism is initiated by the protonation of the oxime nitrogen, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water. nih.gov Subsequent steps lead to the elimination of hydroxylamine and regeneration of the carbonyl group.

The formation of an oxime is an equilibrium process. nih.gov The stability of the oxime linkage is influenced by the electronic nature of the substituents. The hydrolysis is acid-catalyzed because protonation of the imine nitrogen facilitates the cleavage. nih.govnih.gov Consequently, the reaction is often fastest at a moderately acidic pH (typically around 4.5), where there is sufficient acid to catalyze the reaction but not so much that it fully protonates the nucleophile (water) or the oxime into an unreactive state. nih.gov The use of strong acids for deoximation, while effective, is not suitable for substrates containing acid-sensitive functional groups. niscpr.res.in

Given the often harsh nature of acid-catalyzed hydrolysis, numerous deoximation methods have been developed that operate under neutral, basic, or mild oxidative conditions. niscpr.res.in These methods are particularly valuable for complex molecules with acid-labile functionalities.

Oxidative cleavage is a common strategy. A variety of reagents have been employed for this purpose, including sodium perborate (B1237305) in glacial acetic acid, which is effective for ketoximes but can over-oxidize aldehydes. tandfonline.com Another mild and efficient reagent is 2-iodylbenzoic acid (IBX) in water, whose effectiveness can be enhanced by a supramolecular catalyst like β-cyclodextrin, allowing the reaction to proceed at room temperature in excellent yields. organic-chemistry.org

Methods using metal-based reagents under neutral conditions are also prevalent. For example, tungstophosphoric acid can catalyze the cleavage of oximes using iron(III) or bismuth(III) nitrates as oxidants in a solvent-free system. niscpr.res.in Another approach involves using N-bromo-(4-methylphenyl) sulfonimide under microwave irradiation in acetone/water, which rapidly converts both aldoximes and ketoximes to their corresponding carbonyls without over-oxidation of aldehydes. asianpubs.org These diverse methods provide a toolkit for chemists to achieve deoximation under conditions compatible with a wide range of functional groups.

Table 3: Selected Reagents for Deoximation under Non-Acidic Conditions This table summarizes findings for the deoximation of various aromatic oximes.

| Reagent System | Conditions | Substrate Scope | Reference(s) |

|---|---|---|---|

| 2-Iodylbenzoic acid (IBX), β-cyclodextrin | Water, Room Temperature | Aldoximes & Ketoximes | organic-chemistry.org |

| Sodium Perborate | Glacial Acetic Acid, 90-95 °C | Primarily Ketoximes | tandfonline.com |

| N-Bromo-(4-methylphenyl) sulfonimide | Acetone/Water, Microwave | Aldoximes & Ketoximes | asianpubs.org |

| H₃PW₁₂O₄₀, Fe(NO₃)₃ or Bi(NO₃)₃ | Solvent-free | Aldoximes & Ketoximes | niscpr.res.in |

Metal Salt-Catalyzed and Oxidative Deoximation Methods (e.g., Cerium(IV), Lead(IV), Calcium Hypochlorite)

The regeneration of carbonyl compounds from their corresponding oximes, a process known as deoximation, is a crucial transformation in organic synthesis. Oximes often serve as protecting groups for aldehydes and ketones, and their efficient cleavage is paramount. nih.gov A variety of methods employing metal salts and oxidative conditions have been developed for this purpose, offering alternatives to traditional hydrolytic methods that often require harsh conditions. nih.govniscpr.res.in

Cerium(IV) salts, particularly cerium(IV) ammonium nitrate (B79036) (CAN), are powerful single-electron oxidants that have been effectively used for the deoximation of both aldoximes and ketoximes. beilstein-journals.orgresearchgate.net The reaction is believed to proceed through an oxidative pathway, regenerating the parent carbonyl compound in good yields. beilstein-journals.orgniscpr.res.in To overcome the solubility issues of inorganic reagents in organic solvents, phase-transfer catalysts, such as cetyldimethyl benzyl (B1604629) ammonium cerium nitrate (CDBACN) and cetyltrimethyl ammonium cerium nitrate (CTACN), have been synthesized and employed. niscpr.res.in These reagents facilitate the oxidative deoximation of oximes in a two-phase system, leading to the efficient regeneration of aldehydes and ketones. researchgate.netniscpr.res.in Microwave irradiation in solvent-free conditions has also been explored in conjunction with these cerium-based oxidants to promote environmentally benign deoximation. researchgate.net

Lead(IV) acetate is another oxidizing agent capable of cleaving oximes to their corresponding carbonyl compounds. While effective, its use is often approached with caution due to the toxicity of lead compounds.

Calcium hypochlorite, a readily available and inexpensive reagent, has also been utilized for the oxidative deoximation of aromatic oximes.

Other metal-based systems have also been investigated for deoximation. For instance, a combination of SnCl2 and TiCl3 has been shown to be a superior reagent for the deoximation of ketoximes in an aqueous solvent. researchgate.net Additionally, ferric nitrate in the presence of catalytic amounts of bromide ion provides an efficient method for the oxidative deoximation of both aldoximes and ketoximes. doi.org The search for milder, high-yielding, and inexpensive methods continues to be an active area of research. researchgate.net

Table 1: Examples of Metal Salt-Catalyzed and Oxidative Deoximation Methods

| Oxidizing Agent/Catalyst | Substrate Type | Conditions | Yield (%) | Reference |

| Cetyldimethyl benzyl ammonium cerium nitrate (CDBACN) | Aromatic and Aliphatic Oximes | Reflux | High | niscpr.res.in |

| Cetyltrimethyl ammonium cerium nitrate (CTACN) | Aromatic and Aliphatic Oximes | Reflux | High | niscpr.res.in |

| Cerium(IV) ammonium nitrate (CAN) | Aromatic and Aliphatic Oximes | Aqueous medium | Good | beilstein-journals.orgresearchgate.net |

| SnCl2/TiCl3 | Ketoximes | Aqueous THF | 99+ | researchgate.net |

| Ferric Nitrate/Br- | Aldoximes and Ketoximes | Not specified | High | doi.org |

Transoximation Reactions with Other Carbonyl Compounds

Transoximation is a chemical reaction that involves the transfer of an oximo group from an oxime to a different carbonyl compound, resulting in the formation of a new oxime and the regeneration of the original carbonyl compound. rsc.org This process is particularly useful for the synthesis of new oximes without the direct use of hydroxylamine salts, which can be explosive. rsc.orgorganic-chemistry.orgacs.org

The reaction is typically catalyzed by a Brønsted acid and proceeds under mild conditions. rsc.orgacs.org Mechanistic studies, including NMR analysis, have indicated that the reaction proceeds through the in situ generation of hydroxylamines from the successive hydrolysis of the starting oxime. rsc.org This generated hydroxylamine then reacts with the added aldehyde or ketone to form the new oxime.

This method has been successfully applied to a wide range of aldehydes and ketones, including both aromatic and aliphatic substrates, affording the corresponding nitriles in good yields when a suitable O-protected oxime is used as the transoximating agent. organic-chemistry.orgacs.org The reaction has also been demonstrated on a larger scale and in aqueous media, with the catalyst being recoverable and reusable, highlighting its potential for environmentally friendly processes. rsc.org

Table 2: Brønsted Acid-Catalyzed Transoximation

| Catalyst | Reactants | Product | Key Feature | Reference |

| Brønsted Acid | Oxime + Aldehyde/Ketone | New Oxime + Original Carbonyl | Avoids use of hydroxylamine salts | rsc.org |

| Triflic Acid (TfOH) | O-protected Oxime + Aldehyde | Nitrile | Safe alternative to explosive hydroxylamine derivatives | organic-chemistry.orgacs.org |

Radical Chemistry and Fragmentation Processes

The radical chemistry of oximes, particularly the generation and subsequent reactions of iminyl radicals, has become a significant area of research in synthetic organic chemistry. nsf.govmdpi.comrsc.org These reactive intermediates are typically formed through the fragmentation of the relatively weak N-O bond in oxime derivatives. mdpi.comrsc.orgdoaj.org

Generation and Reactivity of Iminyl Radicals from Oxime Esters and Ethers

Iminyl radicals are versatile intermediates that can be generated from various oxime derivatives, most notably oxime esters and oxime ethers. nsf.govmdpi.comcore.ac.uk These precursors are readily prepared from a wide variety of aldehydes and ketones. core.ac.uk

Oxime esters are a popular choice for generating iminyl radicals. nsf.govmdpi.com Homolysis of the N-O bond, often initiated by heat, UV irradiation, or single-electron transfer (SET), leads to the formation of an iminyl radical and an acyloxyl radical. mdpi.comsioc-journal.cn The acyloxyl radical can then undergo decarboxylation to produce a carbon-centered radical. mdpi.com

Oxime ethers also serve as effective precursors to iminyl radicals. mdpi.com The N-O bond in oxime ethers can be cleaved through hydrogen atom transfer (HAT) or SET processes to generate the desired iminyl radical. nsf.gov

The generated iminyl radicals exhibit diverse reactivity, participating in reactions such as:

Intramolecular cyclization: A key application of iminyl radicals is their participation in intramolecular cyclization reactions to form various N-heterocycles. nih.govunirioja.es

Addition to π-systems: Iminyl radicals can add to alkenes and alkynes, leading to the formation of new carbon-carbon bonds. nsf.govresearchgate.net

Ring-opening reactions: Iminyl radicals derived from cyclic oximes can undergo ring-opening to generate distal carbon-centered radicals. nsf.gov

Hydrogen atom transfer (HAT): Iminyl radicals can participate in 1,5-HAT processes, which can be followed by cyclization. mdpi.comnih.gov

N-O Bond Fragmentation Mechanisms (e.g., Single Electron Transfer, Hydrogen Atom Transfer)

The fragmentation of the N-O bond in oximes to generate iminyl radicals can be achieved through several mechanisms, with Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) being prominent pathways. nsf.govnih.gov

Single Electron Transfer (SET): This is a common mechanism for the fragmentation of oxime esters. nsf.govnih.gov A single electron reduction of the oxime ester, often facilitated by a photocatalyst or a transition metal, forms a radical anion. nsf.govmdpi.com This radical anion then fragments, cleaving the N-O bond and releasing the iminyl radical and a carboxylate anion. nsf.govmdpi.com Both reductive and oxidative SET pathways have been explored, depending on the specific oxime derivative and catalyst used. nsf.gov For instance, photoredox catalysis using iridium complexes can initiate the SET process. mdpi.comnih.gov

Hydrogen Atom Transfer (HAT): This mechanism is particularly relevant for the fragmentation of oxime ethers. nsf.govacs.org A photocatalyst or other radical initiator can abstract a hydrogen atom, typically from a benzylic position on the ether moiety, to generate a carbon-centered radical. acs.org Subsequent fragmentation of this intermediate leads to the formation of the iminyl radical. Mechanistic studies have shown that the hydrogen atom can be circulated within the reaction system, quenching the resulting carbon radical without the need for additional reagents. acs.org

Intramolecular Cyclization Reactions Driven by Iminyl Radicals

Iminyl radicals are highly effective in mediating intramolecular cyclization reactions, providing a powerful tool for the synthesis of a variety of nitrogen-containing heterocycles. nih.govunirioja.esmdpi.comnih.govacs.org These reactions are prized for their atom economy and catalytic efficiency. sioc-journal.cn

The process typically involves the generation of an iminyl radical from a suitable precursor, such as an O-aryl oxime or an acyloxime, which then undergoes an intramolecular addition to a tethered π-system, like an alkene or an aromatic ring. nih.govunirioja.esnih.gov The regioselectivity of the cyclization (e.g., 5-exo-trig vs. 6-endo-trig) can often be controlled by the reaction conditions and the structure of the substrate. nih.govacs.org

For example, visible-light-mediated photoredox catalysis has been employed to generate iminyl radicals from O-aryl oximes, which then undergo 5-exo-trig cyclization to form valuable five-membered N-heterocycles like pyrrolines. nih.gov The resulting carbon-centered radical can then be trapped by a hydrogen atom donor to complete the cyclization. nih.gov Similarly, the irradiation of acyloximes can generate iminyl radicals that participate in intramolecular cyclization to produce six-membered heterocyclic rings such as isoquinolines. unirioja.esnih.gov

The cyclization of iminyl radicals onto arenes can proceed via either an ortho-cyclization, leading to phenanthridine-type products, or a spiro-cyclization. beilstein-journals.org The outcome can be influenced by temperature, with ortho-cyclization being the thermodynamically favored pathway at higher temperatures. beilstein-journals.org

Table 3: Intramolecular Cyclization Reactions of Iminyl Radicals

| Precursor Type | Reaction Type | Product | Catalyst/Conditions | Reference |

| O-Aryl Oximes | Hydroimination Cyclization | Pyrrolines | Visible light, Photocatalyst (e.g., eosin (B541160) Y) | nih.gov |

| Acyloximes | Radical Cyclization | Isoquinolines | UV irradiation | unirioja.esnih.gov |

| Ethoxycarbonyl Oximes | ortho-Cyclization | Phenanthridines | Sensitized photolysis | beilstein-journals.org |

| γ,δ-Unsaturated Oxime Esters | Cascade Radical Cyclization | Phosphorylated Pyrrolines | Silver-promoted | nsf.gov |

Oxidative C-O Coupling Reactions of Aromatic Oximes

Oxidative C-O coupling reactions involving aromatic oximes provide a direct method for forming new carbon-oxygen bonds. These reactions typically involve the in-situ generation of iminoxyl radicals from the oxime, which then couple with a suitable carbon-based reaction partner. beilstein-journals.orgnih.gov

A variety of oxidizing agents can be used to generate the iminoxyl radicals, including KMnO4, Mn(OAc)3, and iron(III) perchlorate. beilstein-journals.org The carbon-based partners are often CH-acidic compounds like 1,3-dicarbonyl compounds (1,3-diketones and 1,3-ketoesters), acetonitrile, esters, and ketones. beilstein-journals.orgnih.gov

The proposed mechanism for these couplings often involves a radical pathway. The oxidizing agent first generates the iminoxyl radical from the oxime. beilstein-journals.org In parallel, the C-H reagent can also be activated, for instance, by hydrogen atom abstraction, to form a carbon-centered radical. nih.gov The subsequent coupling of the iminoxyl radical and the carbon-centered radical forms the desired C-O bond.

For example, aromatic oximes have been shown to react with esters and ketones to produce oxidative coupling products in moderate to good yields. beilstein-journals.orgnih.gov In the case of asymmetric ketones, the C-H bond at the more substituted carbon atom is preferentially cleaved. beilstein-journals.orgnih.gov This methodology has been extended to the coupling of oximes with acetonitrile, although the yields can be lower for aldoximes compared to ketoximes. beilstein-journals.orgnih.gov

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions represent powerful strategies in organic synthesis for the construction of cyclic compounds. In the context of this compound and its aromatic analogues, these reactions are particularly valuable for the synthesis of nitrogen-containing heterocycles.

Formation of N-Containing Heterocycles (e.g., Isoxazolines, Azetidines)

Aromatic aldoximes, such as this compound, are versatile precursors for the synthesis of various nitrogen-containing heterocycles, including isoxazolines and azetidines.

Isoxazolines:

The 1,3-dipolar cycloaddition reaction is a primary method for synthesizing isoxazolines from oximes. chemrxiv.orgmdpi.com This reaction involves the in situ generation of a nitrile oxide from the corresponding aldoxime, which then reacts with a dipolarophile, typically an alkene. chemrxiv.orgcore.ac.uk The generation of the nitrile oxide intermediate can be achieved through several methods, including the dehydrogenation of the aldoxime using various oxidizing agents like chloramine-T or diacetoxyiodobenzene. mdpi.comcore.ac.uk For instance, aromatic aldoximes can undergo oxidative dehydrogenation with chloramine-T to yield nitrile oxides, which subsequently react with chalcones to form 3,4,5-trisubstituted 4,5-dihydroisoxazolines. core.ac.uk Microwave-assisted 1,3-dipolar cycloaddition reactions of aldoximes with alkenes in the presence of an oxidant also provide a rapid route to isoxazoline (B3343090) derivatives. mdpi.com

Recent advancements have also explored electrochemical methods for the synthesis of isoxazolines from oximes. This approach offers a green alternative by avoiding the use of chemical oxidants. chemrxiv.org Mechanistic studies, including in-situ reaction monitoring and density functional theory (DFT) calculations, suggest that these electrochemical transformations may proceed through a stepwise, radical-mediated pathway rather than a concerted [3+2] cycloaddition. chemrxiv.org

The scope of the 1,3-dipolar cycloaddition is broad, accommodating various substituted aromatic aldoximes and a range of electron-deficient alkenes as dipolarophiles, including acrylates, amides, and acrylonitrile. chemrxiv.org The reaction often proceeds with high regioselectivity. researchgate.net

Azetidines:

[2+2]-Cycloadditions and Other Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. wikipedia.orgchemtube3d.com Beyond the 1,3-dipolar cycloadditions discussed above, aromatic oximes can participate in other pericyclic reactions, most notably [2+2]-cycloadditions.

Visible-light photocatalysis has significantly advanced the scope and applicability of [2+2] cycloadditions involving oximes. chemrxiv.org By utilizing an iridium photocatalyst, a general protocol for the synthesis of highly functionalized azetidines from oximes and olefins has been developed. chemrxiv.org Mechanistic studies point towards a triplet energy transfer mechanism, where the photocatalyst sensitizes one of the reactants, leading to a stepwise cycloaddition. chemrxiv.orgresearchgate.net This methodology is characterized by its operational simplicity and tolerance of various functional groups. chemrxiv.org

DFT calculations have been employed to understand the competition between different reaction pathways in these cycloadditions. For instance, in reactions with N-alkoxy oximes, a switch from [2+2] cycloaddition to a 1,5-hydrogen atom transfer can be observed depending on the reaction conditions and substrates. nih.gov

While the Diels-Alder reaction, a [4+2] cycloaddition, is a major class of pericyclic reactions, the direct participation of simple aromatic oximes as either the diene or dienophile is less common. rsc.org However, vinyl-heteroaromatics, which can be derived from aromatic aldehydes, are known to participate in Diels-Alder reactions. core.ac.uk

C-H Functionalization Strategies Utilizing Oxime Directing Groups

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis due to its atom and step economy. Oxime functional groups have emerged as effective directing groups in transition-metal-catalyzed C-H activation, enabling selective functionalization of otherwise unreactive C-H bonds.

Design and Application of Oximes as Transient Directing Groups in Palladium Catalysis

Palladium-catalyzed C-H functionalization has been extensively developed, with directing groups playing a crucial role in controlling regioselectivity. nih.gov Oximes and their derivatives, such as oxime ethers, serve as powerful directing groups for the ortho-C(sp²)-H functionalization of arenes. nih.govnih.gov The nitrogen atom of the oxime coordinates to the palladium center, leading to the formation of a stable five- or six-membered cyclometalated intermediate, which positions the catalyst for selective C-H bond cleavage at the ortho position. snnu.edu.cn

For example, aliphatic aldehydes can be directly functionalized at the β-C-H bond using a transient directing group strategy. rsc.org An amino acid, such as 3-aminopropanoic acid, can react reversibly with the aldehyde to form an imine in situ. This transient imine then acts as the directing group for palladium-catalyzed C-H arylation. rsc.org While this specific example uses an amine to form an imine, the underlying principle is analogous to how a hydroxylamine could form a transient oxime directing group. The reversible nature of the TDG formation and its automatic removal upon completion of the reaction make this a highly step-economic transformation. rsc.org

O-acetyl oximes have also been demonstrated as effective transformable directing groups in palladium-catalyzed C–H functionalization reactions. nih.gov These groups are stable under the catalytic conditions and can be readily converted to other functional groups, such as ketones, alcohols, and amines, after the C-H functionalization step. nih.gov

| Directing Group Type | C-H Functionalization Reaction | Key Features |

| Oxime Ethers | Pd-catalyzed sp² and sp³ C-H acetoxylation | Effective directing group, but removal can be problematic. nih.gov |

| O-Acetyl Oximes | Pd-catalyzed sp² and sp³ C-H functionalization | Stable under reaction conditions, readily transformable post-functionalization. nih.gov |

| Transient Imines (from aldehydes and amines) | Pd-catalyzed β-C(sp³)-H arylation of aliphatic aldehydes | In situ formation and removal, high step economy. rsc.org |

Stereospecific C(sp2)-H Difluoroalkylation of (Z)-Aldoximes

The introduction of fluorine-containing groups into organic molecules is of great interest in medicinal chemistry and materials science. A notable application of C-H functionalization of oximes is the stereospecific difluoroalkylation of (Z)-aldoximes.

A visible-light-mediated method has been developed for the stereospecific C(sp²)-H difluoroalkylation of (Z)-aldoximes to produce (E)-difluoroalkylated ketoximes. rsc.orgrsc.org This reaction proceeds with retention of the oxime configuration. The process utilizes a photocatalyst, such as Ru(bpy)₃(PF₆)₂, under visible light irradiation. rsc.org

The reaction is proposed to proceed through a radical pathway. rsc.orgrsc.org A single-electron transfer (SET) from the photocatalyst to the difluoroalkyl bromide generates a difluoromethyl radical. rsc.org This radical then adds to the C=N bond of the aldoxime, followed by a C-H bond cleavage and subsequent rearomatization to yield the difluoroalkylated ketoxime product. The stereospecificity of the reaction is a key feature, ensuring that the E/Z configuration of the resulting ketoxime is controlled. rsc.org This method is applicable to a broad range of (hetero)aromatic and aliphatic (Z)-aldoximes and offers a practical and efficient route to stereospecifically difluoroalkylated oximes. rsc.orgrsc.org

Table of Reaction Conditions for Stereospecific C(sp2)-H Difluoroalkylation

| Substrate | Reagent | Photocatalyst | Base | Solvent | Product |

| (Z)-Aldoxime | BrCF₂CO₂Et | Ru(bpy)₃(PF₆)₂ | Imidazole | MeCN | (E)-Difluoroalkylated ketoxime |

Oxime Metathesis Reactions

Metathesis reactions, which involve the scrambling of chemical bonds, are powerful tools in synthetic chemistry. Oxime metathesis, a more recently explored area compared to olefin or imine metathesis, involves the exchange of substituents between two oxime molecules. nih.gov

Recent studies have demonstrated the first examples of acid-catalyzed oxime-ether metathesis reactions between aromatic oxime-ethers. nih.govrsc.org This dynamic exchange is proposed to proceed through a 4-membered cyclic intermediate, and the presence of an acid catalyst is crucial for the reaction to occur at a reasonable rate. nih.govpublons.com Computational studies support this mechanism and highlight the role of the catalyst in lowering the activation energy of the transition state. publons.comresearchgate.net

The rate of the oxime metathesis reaction can be tuned by altering the electronic properties of the substituents on the aromatic ring. nih.govpublons.com The reaction between an oxime bearing an electron-donating group (EDG) and one with an electron-withdrawing group (EWG) has been studied, and the equilibrium is typically reached within a few hours. nih.gov Importantly, under the reaction conditions, the oxime-ethers show good resistance to hydrolysis. nih.gov

In contrast to imines, which can undergo metathesis, transamination, and hydrolysis, oximes are generally more stable, particularly against hydrolysis. nih.govacs.org This stability makes oxime-based dynamic systems, such as covalent adaptable networks (CANs), more robust. nih.govpublons.com The dynamic nature of the oxime metathesis allows for the reprocessing and recycling of polymeric materials cross-linked with oxime groups. nih.govrsc.org

While acid catalysis promotes oxime metathesis, it has been observed that in certain systems, such as those involving salen-type ligands with oxime moieties (salamo ligands), the C=N bonds are remarkably stable and resistant to metathesis, even in the presence of water. acs.org This highlights the influence of the molecular architecture on the reactivity of the oxime group.

Acid-Catalyzed Dynamic Exchange of Aromatic Oxime-Ethers

The acid-catalyzed exchange between aromatic oxime-ethers is a dynamic process that proceeds via a metathesis mechanism. researchgate.netnih.gov This reaction allows for the interchange of the groups attached to the oxygen and nitrogen atoms of the oxime functionality. The process is contingent on the presence of a strong acid catalyst, such as para-toluenesulfonic acid (pTSA) or methanesulfonic acid (MSA), which facilitates the exchange by protonating the oxime-ether. researchgate.netrsc.org

The proposed mechanism, supported by both experimental and computational studies, involves the formation of a four-membered cyclic intermediate. nih.govrsc.org The reaction is initiated by the protonation of one oxime-ether molecule. Subsequently, a non-protonated oxime-ether molecule acts as a nucleophile, attacking the protonated species. This leads to the formation of the cyclic intermediate, which then fragments to yield the exchanged oxime-ether products. researchgate.netnih.gov

Kinetic studies on model systems, such as the reaction between different substituted benzaldehyde oxime ethers, have demonstrated that the exchange reaches a thermodynamic equilibrium. For instance, the reaction between 4-methoxybenzaldehyde (B44291) O-hexyl oxime and 4-nitrobenzaldehyde (B150856) O-hexyl oxime in the presence of an acid catalyst leads to the formation of two new oxime-ether products. The progress of this exchange can be monitored over time using techniques like 1H NMR spectroscopy. rsc.org

Table 1: Representative Acid-Catalyzed Oxime-Ether Exchange Reaction

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Products |

| 4-Methoxybenzaldehyde O-hexyl oxime | 4-Nitrobenzaldehyde O-hexyl oxime | p-Toluenesulfonic acid | 100 | 4-Methoxybenzaldehyde O-(but-3-ene) oxime & 4-Nitrobenzaldehyde O-hexyl oxime |

This table illustrates a typical experimental setup for studying the dynamic exchange. Data extracted from kinetic experiments on analogous systems. rsc.org

Mechanistic Implications of Substituent Effects on Exchange Kinetics

The kinetics of the acid-catalyzed oxime-ether exchange are profoundly influenced by the nature of the substituents on the aromatic ring. researchgate.net The electronic properties of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—play a crucial role in the reaction rate by affecting the stability of the intermediates and transition states. nih.gov

Computational and experimental studies have shown that electron-donating groups on the aromatic ring of the non-protonated oxime-ether enhance the nucleophilicity of the nitrogen atom's lone pair. nih.gov This increased nucleophilicity facilitates the attack on the protonated oxime-ether, thereby accelerating the exchange reaction. Conversely, electron-withdrawing groups diminish the nucleophilicity of the nitrogen, which hinders the attack and slows down the reaction rate. nih.gov

Table 2: Effect of Aromatic Substituents on Oxime Metathesis Reaction Rate

| Substituent Type on Nucleophilic Oxime | Substituent Example | Expected Effect on Reaction Rate | Rationale |

| Electron-Donating Group (EDG) | Methoxy (-OCH₃) | Increase | Increases nitrogen lone pair availability, enhancing nucleophilicity. nih.gov |

| Electron-Withdrawing Group (EWG) | Nitro (-NO₂) | Decrease | Hinders protonation and reduces nitrogen lone pair availability for nucleophilic attack. nih.gov |

| Halogen (e.g., on this compound) | Chloro (-Cl) | Decrease | Acts as an electron-withdrawing group, reducing nucleophilicity. |

This table summarizes the general trends observed for substituent effects on the kinetics of acid-catalyzed oxime-ether exchange based on mechanistic studies. nih.gov

Mechanistic Investigations and Computational Studies of 3,4 Dichlorobenzaldehyde Oxime Chemistry

Elucidation of Reaction Mechanisms for Oxime Formation

The formation of 3,4-Dichlorobenzaldehyde (B146584) oxime from 3,4-dichlorobenzaldehyde and hydroxylamine (B1172632) follows a pathway analogous to the formation of other oximes and imines, a process that can be significantly influenced by catalysts and solvent conditions. researchgate.netbham.ac.uk

Identification and Role of Key Intermediates (e.g., Imine in Oxidation Pathways)

The generally accepted mechanism for oxime formation proceeds through a two-step nucleophilic addition-elimination process. bham.ac.uk The initial step involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of 3,4-dichlorobenzaldehyde. This is followed by a dehydration step to yield the final oxime product. smolecule.com

In related reactions, such as the photooxidation of benzaldehyde (B42025) oximes, iminoxyl radicals have been identified as crucial intermediates. nih.gov These radicals can be formed through an electron transfer-proton transfer (ET-PT) sequence or a hydrogen atom transfer (HAT) pathway. nih.gov The presence of electron-withdrawing substituents, such as the chlorine atoms in 3,4-Dichlorobenzaldehyde oxime, can favor the formation of nitrile products through different intermediate pathways. nih.gov

A study on the MTO-catalyzed oxidation of 2,4-dichlorobenzaldehyde (B42875) oxime, a structurally similar compound, showed the formation of a carbamate (B1207046). thieme-connect.com This suggests that under specific oxidative conditions, intermediates other than the typical iminoxyl radical can play a significant role, potentially leading to rearrangement products. thieme-connect.com The reaction of 2,4-dichlorobenzaldehyde oxime resulted in a 10% yield of the corresponding carbamate, indicating a competition between different reaction pathways. thieme-connect.com

| Intermediate | Role in Reaction Pathway |

| Iminoxyl Radical | Key intermediate in the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. nih.gov |

| Benziminyl Radical | Formed from the deprotonation and subsequent scission of aldoxime ether radical cations, leading to benzaldehyde. nih.gov |

| Imidoyl Radical | Proposed intermediate in the formation of nitriles via hydrogen abstraction. nih.gov |

| Nitrile Oxide | Can be formed from the oxidation of oximes and rearrange to isocyanates, which are precursors to carbamates. thieme-connect.com |

Catalytic Pathways and Solvent Effects (e.g., Aniline (B41778) and Water Assisted Proton Transfer)

The formation of oximes is subject to catalysis, with both acids and bases capable of accelerating the reaction. researchgate.netresearchgate.net Aniline, in particular, has been identified as a highly effective organocatalyst for oxime formation, significantly increasing the reaction rate. researchgate.netrsc.org The catalytic mechanism of aniline involves the formation of a protonated Schiff base intermediate, which facilitates a more rapid transamination to the oxime. rsc.orgnih.gov

Water can also play a crucial role in the reaction mechanism, particularly in proton transfer steps. researchgate.net Computational studies have shown that explicit water molecules can assist in the proton transfer from the nitrogen atom to the hydroxyl group during the formation of oximes in acidic conditions. researchgate.net The use of water as a solvent is also environmentally advantageous. researchgate.net

The choice of solvent can influence reaction outcomes. For instance, in the photosensitized reactions of aldoxime ethers, the use of a nucleophilic solvent like methanol (B129727) can alter the product distribution compared to non-nucleophilic solvents like acetonitrile. nih.govresearchgate.net

Energetics of Reaction Steps and Transition States

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in determining the energetics of the reaction steps and the structures of transition states in oxime formation. researchgate.net These studies have analyzed the reaction in neutral and acidic conditions, as well as in the presence of catalysts like aniline. researchgate.net

The energetics of competing pathways, such as the formation of nitriles versus aldehydes from benzaldehyde oximes, are influenced by the oxidation potential of the oxime and the stability of the radical intermediates. nih.gov The presence of electron-withdrawing groups, as in this compound, is known to favor the formation of the nitrile product. nih.gov

Computational Modeling of Oxime Reactivity and Selectivity

Computational chemistry provides powerful tools to investigate the reactivity and selectivity of oximes at a molecular level, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Reaction Profiles and Pathways

Density Functional Theory (DFT) has been widely employed to study various aspects of benzaldehyde oxime chemistry. researchgate.netnih.govresearchgate.net DFT calculations, using functionals like B3LYP with basis sets such as 6-31G*, have been used to determine properties like charge densities, which can help to rule out or support proposed reaction mechanisms. nih.govresearchgate.net

For example, in the study of the photooxidation of aldoxime ethers, DFT calculations of charge densities on the iminyl proton helped to deem an alternative electron transfer pathway as not viable. nih.gov Furthermore, DFT has been used to calculate O-H bond dissociation energies (BDEs) of oximes, which are crucial for understanding their reactivity in hydrogen atom transfer reactions. researchgate.net

Recent studies have utilized advanced DFT methods like M06 and R2scan-3c to investigate reaction mechanisms, including those of 1,3-dipolar cycloadditions involving oxime-related compounds and metathesis reactions of oximes. rsc.orgmdpi.comnih.gov These calculations provide detailed reaction profiles, including the energies of reactants, intermediates, transition states, and products.

A summary of DFT methods and their applications in studying oxime chemistry is presented below:

| DFT Method | Application | Reference |

| B3LYP/6-31G * | Calculation of charge densities to evaluate reaction pathways. | nih.govresearchgate.net |

| B3LYP/6-31++G(d,p) | Investigation of thermodynamic and kinetic aspects of related reactions. | researchgate.net |

| M06/6-311++G /** | Study of metal-catalyzed cycloaddition reactions. | mdpi.com |

| R2scan-3c | Calculation of Gibbs free energies for reaction profiles of oxime metathesis. | rsc.org |

Application of Solvation Models in Simulating Reaction Environments

To accurately model chemical reactions in solution, it is essential to account for the effects of the solvent. Computational studies on oxime chemistry often incorporate solvation models to simulate the reaction environment. researchgate.net

The use of a solvation model was crucial in a DFT study on the mechanism of oxime formation, where the energetics of the reaction steps were analyzed in the presence of a solvent. researchgate.net Explicit solvent molecules, particularly water, have also been included in calculations to study their direct participation in proton transfer steps. researchgate.net The inclusion of solvent effects, either through implicit continuum models or explicit solvent molecules, provides a more realistic picture of the reaction energetics and pathways in solution.

Analysis of Activation Energies, Geometries, and Stereochemical Outcomes

The reactivity and stereochemical outcomes of reactions involving this compound are fundamentally governed by the activation energies of the transition states and the geometries of the intermediates. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating these aspects for oxime chemistry in general.

For instance, in reactions like the intramolecular oxime transfer, DFT calculations have shown that the process involves several equilibrium steps. acs.org The computed activation barrier for such a transfer reaction was found to be approximately 27 kcal/mol, which is consistent with the slow observed reaction rates. acs.org The highest energy barriers along the reaction pathway are typically associated with water-addition and -expulsion steps. nih.govacs.org

The geometry of oximes and their corresponding radicals is a critical factor in their reactivity. Oxime radicals possess an angular CNO fragment, and for substituted benzaldehyde oximes, this leads to the existence of E and Z isomers. researchgate.net The isomerization between these radical isomers is significantly easier than for the parent oximes. researchgate.net The bond dissociation enthalpy (BDE) of the O-H bond in oximes is a key parameter affecting the ease of radical generation. beilstein-journals.org Computational studies have established that the O-H BDE decreases with an increase in the steric bulk of substituents at the C=NOH fragment, which correlates with changes in the C=N–O angle upon radical formation. beilstein-journals.org

The stereochemical outcome of reactions at the oxime functional group is highly dependent on the reaction conditions and the nature of the reactants. For example, the formation of oximes from aldehydes can be highly stereoselective, yielding predominantly the E-isomer under certain catalytic conditions.

Table 1: Key Parameters in Oxime Reactivity

| Parameter | Significance | Typical Findings from Computational Studies |

| Activation Energy (ΔG‡) | Determines the reaction rate. | Water-addition/expulsion steps often have the highest barriers in transfer reactions. nih.govacs.org |

| O-H Bond Dissociation Enthalpy | Influences the ease of iminoxyl radical formation. | Decreases with increased steric bulk near the oxime group. beilstein-journals.org |

| Isomer Geometry | Affects stability and reaction pathways. | E and Z isomers exist for both oximes and their radicals; isomerization is faster for radicals. researchgate.net |

Mechanistic Insights into Complex Transformations

Photoinduced Electron Transfer (PET) Processes in Oxime Ether Radical Cations and Subsequent Cyclization

Photoinduced electron transfer (PET) is a powerful method for initiating reactions of oximes and their ethers. nih.gov In this process, a photosensitizer, upon excitation by light, abstracts an electron from the oxime ether, generating a radical cation. researchgate.net For benzaldehyde oxime ethers, PET leads to the formation of the corresponding radical cations, which can then undergo several follow-up reactions depending on the solvent and the structure of the oxime ether. researchgate.net

The reaction of an oxime with a photosensitizer like triplet chloranil (B122849) proceeds via an electron-transfer mechanism if the free energy for electron transfer is favorable (typically when the oxime's oxidation potential is below 2.0 V). nih.gov This initial electron transfer creates the oxime radical cation and the sensitizer's radical anion. researchgate.net

Once formed, the radical cation can participate in cyclization reactions. For example, iminyl radicals, which can be generated from oximes, are known to undergo 5-exo-trig cyclization to form C-centered radicals. beilstein-journals.org This type of cyclization is a key step in various synthetic transformations. While specific studies on the PET-induced cyclization of this compound ethers are not prevalent, the general mechanism involves the formation of the radical cation, which can then undergo intramolecular cyclization if a suitable tethered π-system is present. The process is often terminated by a hydrogen atom abstraction or other radical quenching steps. acs.org

Intramolecular Oxime Transfer Reaction Mechanisms

The intramolecular transfer of an oxime group to form heterocyclic structures like isoxazolines has been the subject of detailed computational analysis. nih.govacs.org These studies, using DFT methods, provide a deep understanding of the reaction mechanism, which is directly applicable to substituted benzaldehydes like the 3,4-dichloro derivative.

The reaction mechanism is characterized by a series of equilibrium steps that can be catalyzed by either acid or base. acs.org The key steps in the transformation are:

Initial proton transfer steps to form reactive intermediates.

A nucleophilic attack leading to a carbinolamine-like intermediate.

Mechanistic Analysis of Radical Generation and Fragmentation

Radicals derived from this compound, such as iminoxyl and iminoyl radicals, are key intermediates in many of its transformations. These radicals can be generated through various means, including oxidation or photosensitization. researchgate.netnih.gov

The photosensitized reaction of benzaldehyde oximes can lead to two main types of radical intermediates:

Iminoxyl radicals: These are formed via an electron transfer-proton transfer (ET-PT) sequence for oximes with low oxidation potentials, or via a direct hydrogen atom transfer (HAT) for those with higher oxidation potentials. nih.gov

Iminoyl radicals: These are proposed to form from direct hydrogen atom abstraction or an ET-PT sequence. nih.gov

The subsequent fragmentation of these radicals determines the final product distribution. Iminoxyl radicals are key intermediates in the pathway leading to the regeneration of the corresponding aldehyde (3,4-Dichlorobenzaldehyde). In contrast, the fragmentation of iminoyl radicals leads to the formation of nitriles (3,4-Dichlorobenzonitrile). nih.gov

The presence of electron-withdrawing substituents, such as the two chlorine atoms in this compound, favors the formation of the nitrile product. nih.gov This is because these substituents stabilize the transition state leading to the iminoyl radical and its subsequent fragmentation.

Table 2: Radical Intermediates and Their Fragmentation Products

| Radical Intermediate | Generation Pathway | Primary Fragmentation Product | Influence of Substituents |

| Iminoxyl Radical | ET-PT or HAT from O-H bond | Aldehyde | Favored by electron-donating groups |

| Iminoyl Radical | Direct H-abstraction or ET-PT | Nitrile | Favored by electron-accepting groups nih.gov |

Understanding Catalytic Cycles in Transition Metal-Mediated Processes (e.g., Pd-catalyzed C-H hydroxylation, MTO-catalyzed oxidations)

Palladium-Catalyzed C-H Hydroxylation:

The direct ortho C-H hydroxylation of benzaldehydes, including 3,4-Dichlorobenzaldehyde, can be achieved using palladium catalysis. acs.org A plausible catalytic cycle involves the use of a transient directing group (TDG), which reversibly binds to the aldehyde to direct the palladium catalyst to the ortho C-H bond.

A representative catalytic cycle for the Pd-catalyzed ortho-hydroxylation of 3,4-Dichlorobenzaldehyde is as follows:

Condensation: The aldehyde reacts with an amino acid-based transient directing group (e.g., 2-amino-4-chlorobenzoic acid) to form an imine. acs.org

C-H Activation: The imine coordinates to a Pd(II) catalyst, facilitating the ortho C-H activation to form a five-membered palladacycle intermediate. thieme-connect.com

Oxidation: The Pd(II) center is oxidized to Pd(IV) by a suitable oxidant (e.g., an electrophilic F+ reagent). acs.org

Reductive Elimination: A nucleophile (derived from p-toluenesulfonic acid as an oxygen source) attacks the Pd(IV) center, leading to reductive elimination that forms a C-O bond and regenerates a Pd(II) species. acs.org

Hydrolysis: The resulting tosylated intermediate is hydrolyzed under the acidic reaction conditions to yield the final hydroxylated product, and the transient directing group is released to re-enter the catalytic cycle. acs.org

This process allows for the selective functionalization of a typically unreactive C-H bond, providing direct access to valuable substituted phenols. whiterose.ac.uk

MTO-Catalyzed Oxidations:

Methyltrioxorhenium (MTO) is a highly versatile catalyst for a wide range of oxidation reactions, often using hydrogen peroxide as the terminal oxidant. organic-chemistry.org While specific studies on the MTO-catalyzed oxidation of this compound are limited, the reactivity of MTO with related functional groups provides insight into potential mechanistic pathways.

For instance, MTO catalyzes the oxidation of aldehyde N,N-dimethylhydrazones to nitriles. rsc.org A plausible catalytic cycle for the oxidation of an oxime would involve:

Catalyst Activation: MTO reacts with hydrogen peroxide to form a highly active diperoxo-rhenium complex.

Oxygen Transfer: This active species then acts as an electrophilic oxygen transfer agent. It could potentially oxidize the oxime nitrogen or facilitate an oxidative cleavage/rearrangement.

Decomposition/Rearrangement: The resulting intermediate would then decompose to form the final oxidized product, such as the corresponding nitrile or aldehyde, and regenerate the MTO catalyst.

The chemoselectivity of MTO-catalyzed oxidations can be finely tuned by the addition of N-donor ligands like pyridine (B92270) or pyrazole, which modify the reactivity of the rhenium center. organic-chemistry.org

Structural Characterization and Advanced Spectroscopic Analysis

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are fundamental in determining the structural features of 3,4-dichlorobenzaldehyde (B146584) oxime. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the electronic environment of individual protons and carbon atoms, while Infrared (IR) spectroscopy identifies characteristic functional groups and intermolecular interactions. Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Conformational and Configurational Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for characterizing the structure of 3,4-dichlorobenzaldehyde oxime. The chemical shifts (δ) in the NMR spectra provide detailed information about the electronic environment of the nuclei, and coupling constants (J) reveal connectivity between adjacent atoms.

In the ¹H-NMR spectrum of 3,4-dichlorobenzaldehyde, the aldehyde proton typically appears as a singlet around 9.96 ppm. The aromatic protons exhibit signals in the range of 7.64 to 7.96 ppm, with coupling constants that help assign their positions on the dichlorinated ring. For the oxime derivative, the proton of the oxime group (N-OH) is observed as a singlet, and the imine proton (CH=N) also gives a characteristic singlet. chemicalbook.com For instance, one study reported the imine proton of an oxime at a chemical shift between 8 and 10 ppm.

The ¹³C-NMR spectrum complements the ¹H-NMR data. The carbon atom of the aldehyde group in 3,4-dichlorobenzaldehyde is typically found at a distinct chemical shift. Upon formation of the oxime, the chemical shift of this carbon (now part of the C=N-OH group) changes, confirming the conversion. The carbon atoms of the aromatic ring show signals in the aromatic region of the spectrum, and their specific shifts are influenced by the positions of the chlorine substituents.

Table 1: Representative NMR Data for 3,4-Dichlorobenzaldehyde and its Oxime Derivative

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3,4-Dichlorobenzaldehyde | ¹H | 9.959 | s | |

| ¹H | 7.961 | d | J(B,C)=1.8 | |

| ¹H | 7.728 | dd | J(C,D)=8.2 | |

| ¹H | 7.641 | d | ||

| This compound | ¹H | ~8-10 | s |

Note: Specific chemical shifts for the oxime can vary depending on the solvent and experimental conditions. The data for 3,4-dichlorobenzaldehyde is based on a spectrum recorded in CDCl₃. chemicalbook.com The oxime proton chemical shift is a general range based on typical values for similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound and analyzing intermolecular interactions like hydrogen bonding. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The transformation of 3,4-dichlorobenzaldehyde to its oxime is clearly observable in the IR spectrum. The strong absorption band characteristic of the C=O stretching vibration in the aldehyde (typically around 1700 cm⁻¹) disappears and is replaced by bands corresponding to the C=N and O-H stretching vibrations of the oxime group. The C=N stretching vibration in oximes typically appears in the region of 1685–1620 cm⁻¹. asianpubs.org The O-H stretching vibration of the oxime hydroxyl group gives rise to a broad band, usually in the range of 3600–3100 cm⁻¹, the broadening of which is indicative of hydrogen bonding.

The presence of intermolecular hydrogen bonds in the solid state can be inferred from the shift and shape of the O-H absorption band. In concentrated solutions or the solid state, the O-H band is often broad and shifted to lower frequencies compared to the sharp band of a free, non-hydrogen-bonded O-H group observed in dilute solutions of nonpolar solvents.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Oxime) | Stretching (H-bonded) | 3600 - 3100 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=N (Oxime) | Stretching | 1685 - 1620 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-Cl | Stretching | 850 - 550 |

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic isotope peaks (M+2 and M+4) with relative intensities determined by the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl). This isotopic pattern is a definitive indicator of the number of chlorine atoms in the molecule.

Gas chromatography-mass spectrometry (GC-MS) can be used to separate the compound from a mixture and obtain its mass spectrum. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for aromatic oximes may include the loss of small molecules such as OH, H₂O, or HCN, as well as cleavage of the C-C bond between the aromatic ring and the oxime group. The analysis of these fragment ions helps to confirm the structure of the molecule. For instance, high-resolution mass spectrometry (HRMS) can be used to calculate the exact mass of the molecular ion, which for a derivative of this compound was found to be in agreement with the calculated value. researchgate.net

Solid-State Structural Determination

While spectroscopic methods provide invaluable information about molecular structure, X-ray diffraction crystallography offers a definitive and highly detailed picture of the molecule's three-dimensional arrangement in the solid state.

X-ray Diffraction Crystallography of this compound and its Derivatives

X-ray crystallography is the gold standard for determining the precise atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or one of its derivatives, it is possible to determine the exact coordinates of each atom in the unit cell. This information allows for the precise measurement of bond lengths, bond angles, and torsion angles.

Studies on derivatives of dichlorobenzaldehyde oximes have utilized X-ray crystallography to confirm their molecular structures. google.com For example, the crystal structure of a derivative, 2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone, which can be synthesized from a dichlorobenzaldehyde oxime precursor, was determined to have a monoclinic crystal system. google.com Such analyses provide unambiguous proof of the molecular connectivity and stereochemistry.

Analysis of Molecular Conformation, Torsion Angles, and Dihedral Angles

Crystallographic data allows for a detailed analysis of the molecule's conformation, which is described by the torsion or dihedral angles between different parts of the molecule. For instance, the planarity of the aromatic ring and the orientation of the oxime group relative to the ring can be precisely determined.

Spectroscopic Studies of Metal Complexes Incorporating Oxime Ligands

The coordination of this compound to metal ions induces significant changes in its spectroscopic properties, providing valuable insights into the nature of the metal-ligand bonding and the geometry of the resulting complexes.

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within metal complexes. libretexts.org The free this compound ligand typically exhibits intense absorption bands in the UV region, corresponding to π-π* transitions of the benzene (B151609) ring and the C=N group of the oxime. researchgate.netmdpi.com

Upon complexation with a metal ion, these intraligand transition bands may shift, and new bands can appear in the visible region. For instance, in a dinuclear copper(II) complex with a salamo-like ligand, the π-π* transition of the oxime group disappears upon coordination, indicating the involvement of the oxime nitrogen in bonding to the copper ion. mdpi.com Concurrently, a new absorption peak may emerge, which is attributed to a ligand-to-metal charge transfer (LMCT) transition. mdpi.com

The d-d transitions of the metal ion, though often weak, provide information about the coordination geometry. The position and number of these bands are characteristic of the electronic configuration of the metal and the symmetry of the ligand field around it. For example, electronic spectra and magnetic susceptibility measurements can suggest a square planar or octahedral geometry for metal complexes of oximes. ripublication.com

Table of Typical UV-Vis Spectral Data for Oxime Metal Complexes

| Complex Type | Transition | Typical Wavelength Range (nm) |

|---|---|---|

| Free Oxime Ligand | π-π* (Benzene) | 250-280 researchgate.net |

| Free Oxime Ligand | π-π* (C=N) | 320-350 researchgate.netresearchgate.net |

| Metal-Oxime Complex | Shifted Intraligand | Shifted from original positions asianpubs.org |

| Metal-Oxime Complex | Ligand-to-Metal Charge Transfer (LMCT) | 380-500 mdpi.com |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is an indispensable technique for studying metal complexes with unpaired electrons (paramagnetic centers), such as those of copper(II). koreascience.kr The ESR spectrum provides detailed information about the electronic ground state, the symmetry of the coordination environment, and the nature of the metal-ligand bond. researchgate.netnih.gov

For copper(II) complexes of oxime ligands, ESR spectra, whether recorded on polycrystalline samples at room temperature or on frozen solutions at 77K, often exhibit an axial symmetry. researchgate.netkoreascience.kr This is characterized by two g-values, g|| and g⊥. A pattern where g|| > g⊥ > 2.0 is indicative of a d(x²-y²) ground state, which is typical for square planar or tetragonally distorted octahedral copper(II) complexes. koreascience.krresearchgate.net The values of these parameters can also give an indication of the covalent character of the metal-ligand bond. researchgate.net In some cases, hyperfine splitting due to the interaction of the unpaired electron with the copper nucleus (I = 3/2) can be observed, providing further structural details. koreascience.kr

Representative ESR Data for a Copper(II)-Oxime Complex | Parameter | Typical Value | Interpretation | | :--- | :--- | :--- | | g|| | > 2.1 | Axial symmetry, electron in d(x²-y²) orbital koreascience.kr | | g⊥ | ~2.04-2.06 | Axial symmetry koreascience.kr | | A|| (G) | ~95-170 | Hyperfine coupling constant, indicates covalent character koreascience.krresearchgate.net |

Magnetic susceptibility measurements provide information about the number of unpaired electrons in a metal complex, which is crucial for determining its spin state and, by extension, its geometry. researchgate.net For example, a mononuclear copper(II) (d⁹) complex is expected to have a magnetic moment corresponding to one unpaired electron. Deviations from this value can suggest the presence of magnetic interactions, such as antiferromagnetic or ferromagnetic coupling, in binuclear or polynuclear complexes. lasalle.edu

Molar conductivity measurements are used to determine the ionic or non-ionic (non-electrolytic) nature of the complexes in solution. elsevier.es Low molar conductance values for complexes dissolved in solvents like DMF typically indicate that the anions are coordinated to the metal center and the complex is a non-electrolyte. researchgate.netscispace.comnih.gov This helps to distinguish between coordinated and counter-ion anions. elsevier.es

| Measurement | Information Provided | Typical Finding for Neutral Oxime Complexes |

| Magnetic Susceptibility | Number of unpaired electrons, spin state, magnetic coupling | Corresponds to the expected number of unpaired electrons for the metal ion researchgate.net |

| Molar Conductivity | Ionic vs. non-ionic nature | Low values, indicating non-electrolytic character scispace.comnih.gov |

Thermal Analysis Techniques

Thermal analysis methods are employed to study the decomposition of materials as a function of temperature, yielding information on their thermal stability and the composition of the intermediate and final decomposition products.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated. For metal complexes of oximes, TGA curves reveal the temperatures at which different parts of the molecule are lost. The thermal stability of these complexes is influenced by the specific metal ion. akjournals.com